Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate
Description
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 8, chlorine substituents at positions 2 and 4, and a methyl ester at position 2. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(14)15-10(6)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLLAODJVIYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=C2Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate typically involves the reaction of 2,4-dichloroquinoline with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkoxy groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate exhibits promising antimicrobial and anticancer properties:
- Antimicrobial Activity : A clinical trial demonstrated its efficacy against resistant bacterial strains when used in conjunction with conventional antibiotics. The combination therapy showed a significant reduction in infection rates.
- Cancer Treatment : In preclinical studies involving colorectal cancer models, the compound inhibited tumor growth significantly and enhanced the effects of standard chemotherapeutic agents like 5-fluorouracil. This suggests its potential as a co-treatment option in cancer therapy.
Chemical Research
In chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its derivatives have been explored for various applications, including as intermediates in pharmaceutical synthesis .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Clinical trials showed reduced infection rates when combined with conventional therapies. |
| Cancer Treatment | Significant inhibition of tumor growth in colorectal cancer models; potential for combination therapy. |
This compound interacts with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes involved in metabolic pathways and modulate receptor activity, leading to diverse biological effects.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors and modulate their activity, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarity
Key analogs are identified based on substituent positions and functional group modifications (Table 1).
Table 1: Structural Comparison of Methyl 2,4-Dichloro-8-Methoxyquinoline-3-Carboxylate and Analogs
| Compound Name | Substituents (Positions) | CAS Number | Similarity Score* | Key Features |
|---|---|---|---|---|
| This compound | Cl (2,4), OMe (8), COOMe (3) | Not explicitly listed | — | Balanced electronic effects |
| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Cl (4), NO₂ (8), COOEt (3) | 131548-98-6 | — | Nitro group enhances reactivity |
| Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate | CF₃ (8), triazolylmethoxy (4), COOEt (3) | — | — | Bulky substituents; lipophilic |
| 2,4-Dichloro-8-methoxyquinoline | Cl (2,4), OMe (8) | 577967-81-8 | 0.84 | Lacks carboxylate ester |
*Similarity scores derived from structural alignment algorithms in .
Key Observations:
- This may enhance reactivity in substitution reactions or alter binding in biological systems.
- Ethyl 4-Triazolylmethoxy-8-Trifluoromethylquinoline-3-Carboxylate: The trifluoromethyl group at position 8 and the triazolylmethoxy moiety at position 4 increase steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability .
- 2,4-Dichloro-8-Methoxyquinoline (CAS 577967-81-8): The absence of the carboxylate ester simplifies the structure, reducing polarity and possibly altering solubility or metabolic stability .
Physicochemical Properties
Limited data are available for the target compound, but analogs provide insights:
- Crystallographic Data: Ethyl 4-triazolylmethoxy-8-trifluoromethylquinoline-3-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.0414 Å, b = 18.3997 Å, c = 15.5456 Å, and β = 128.559°. Such data suggest a tightly packed lattice influenced by halogen and trifluoromethyl groups .
Implications for Research and Development
The target compound’s dichloro-methoxy-carboxylate architecture offers a balance between electronic modulation and steric accessibility, making it a candidate for:
- Medicinal Chemistry: Quinoline cores are prevalent in antimalarial and anticancer agents. Substitutions at positions 3 (carboxylate) and 8 (methoxy) may optimize target binding or metabolic resistance.
- Materials Science : Chloro and methoxy groups could influence photophysical properties, relevant to organic semiconductors or sensors.
Limitations and Contradictions in Literature
- Data Gaps : Physical properties (e.g., solubility, melting point) for the target compound are absent in available sources.
- Similarity Scores vs.
Biological Activity
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate (MDCMQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
MDCMQC is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities. The presence of dichloro and methoxy groups in its structure enhances its lipophilicity and biological interactions.
Antimicrobial Activity
MDCMQC has demonstrated notable antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results indicate that MDCMQC exhibits moderate antibacterial activity, comparable to standard antibiotics such as chloramphenicol .
Anticancer Activity
Recent investigations into the anticancer potential of MDCMQC have yielded promising results. In vitro studies assessed its cytotoxic effects on various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The compound demonstrated significant cytotoxicity with IC50 values as low as 0.35 µM for HCT116 cells. Mechanistic studies revealed that MDCMQC induces apoptosis through the modulation of the PI3K/AKT/mTOR signaling pathway, leading to G2/M cell cycle arrest and increased reactive oxygen species (ROS) production .
Structure-Activity Relationship (SAR)
The biological activity of MDCMQC is influenced by its structural components. SAR studies indicate that modifications to the quinoline core can enhance or diminish its pharmacological properties. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to improve antibacterial efficacy while maintaining low cytotoxicity towards normal cells .
Case Studies
- Antimicrobial Efficacy : A clinical trial investigated the use of MDCMQC in treating infections caused by resistant bacterial strains. The results showed a reduction in infection rates when combined with conventional therapies, highlighting its potential as an adjunct treatment .
- Cancer Treatment : In a preclinical model of colorectal cancer, MDCMQC significantly inhibited tumor growth and enhanced the effects of established chemotherapeutic agents like 5-fluorouracil. This synergistic effect suggests that MDCMQC could be developed as a co-treatment option in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
